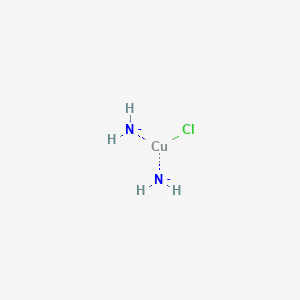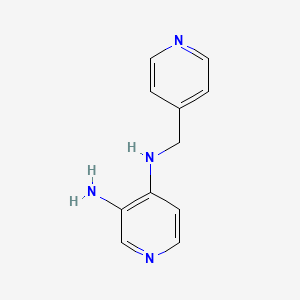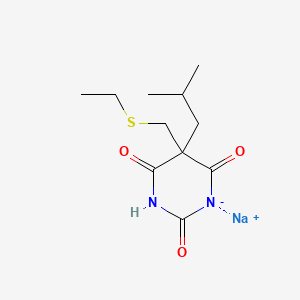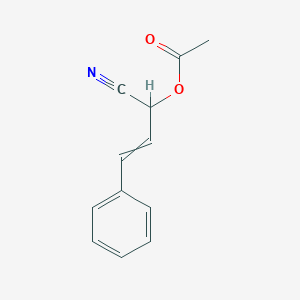
Didodecyl vinylenebis(thiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl vinylenebis(thiocarbamate) is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. This compound is characterized by its unique structure, which includes two dodecyl (C12) chains and a vinylenebis(thiocarbamate) core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenebis(thiocarbamate) typically involves the reaction of dodecylamine with carbon disulfide (CS2) and a suitable alkylating agent. One common method is the one-pot reaction of amines, CS2, and alkyl halides under solvent-free conditions . This method is highly efficient and atom-economic, making it suitable for industrial production.
Industrial Production Methods
Industrial production of didodecyl vinylenebis(thiocarbamate) often employs a similar approach, utilizing large-scale reactors to mix the reactants under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization agent.
Mécanisme D'action
The mechanism of action of didodecyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition occurs through the strong binding of the thiocarbamate groups to metal ions, disrupting the normal function of these enzymes . The compound can also generate reactive oxygen species (ROS), contributing to its biological activity .
Propriétés
Numéro CAS |
73622-80-7 |
|---|---|
Formule moléculaire |
C28H54N2O2S2 |
Poids moléculaire |
514.9 g/mol |
Nom IUPAC |
S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
Clé InChI |
CNYKNNHPLAOQEI-WCWDXBQESA-N |
SMILES isomérique |
CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

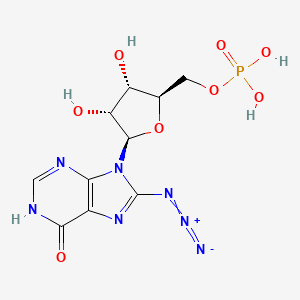
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)

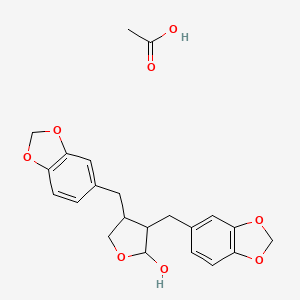
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
